4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino[1,2-a]benzimidazoles. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds, such as those containing the [1,3,5]triazino[1,2-a]benzimidazole scaffold, have been found to inhibit the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, in cell division and growth.
Mode of Action
Compounds with similar structures have been found to inhibit their target enzymes, leading to a decrease in the synthesis of nucleotides, which can result in the inhibition of cell division and growth .
Biochemical Pathways
The compound likely affects the folate pathway, given that similar compounds inhibit dihydrofolate reductase . This enzyme is involved in the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting this enzyme, the compound could potentially disrupt nucleotide synthesis and, consequently, DNA replication and cell division.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in nucleotide synthesis, leading to an inhibition of DNA replication and cell division. This could potentially result in the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown inhibitory activity against mammalian dihydrofolate reductase . This suggests that 4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine might interact with enzymes and other biomolecules, influencing their function and the overall biochemical reactions they are involved in.
Cellular Effects
Given its potential inhibitory activity against dihydrofolate reductase , it could influence cell function by affecting the folate pathway, which is crucial for DNA synthesis and repair, and cell division. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its potential inhibitory activity against dihydrofolate reductase , it might exert its effects at the molecular level by binding to this enzyme, thereby inhibiting its activity. This could lead to changes in gene expression and other downstream effects.
Metabolic Pathways
Given its potential interaction with dihydrofolate reductase , it might be involved in the folate pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves boiling 2-benzimidazolylguanidine in acetone in the presence of piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the triazino[1,2-a]benzimidazole core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dihydrofolate reductase inhibitor, which is important in the treatment of bacterial and parasitic infections as well as certain cancers.
Pharmacology: It has shown inhibitory activity against mammalian dihydrofolate reductase, making it a candidate for further pharmacological studies.
Biological Research: The compound’s ability to inhibit enzymes involved in folate metabolism makes it useful in studying cellular processes related to folate metabolism.
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound is similar in structure but has methyl groups at positions 4 and 4’.
3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound lacks the 2,3-dimethoxyphenyl group and is a simpler analog.
Uniqueness
4-(2,3-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the 2,3-dimethoxyphenyl group, which may contribute to its specific biological activities and interactions with molecular targets. This structural feature differentiates it from other similar compounds and may enhance its potency as a dihydrofolate reductase inhibitor.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-13-9-5-6-10(14(13)24-2)15-20-16(18)21-17-19-11-7-3-4-8-12(11)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDSFJQZUYCZFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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